

Application Notes and Protocols for Detecting SLITRK6 with Sirtratumab via Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SLITRK6 (SLIT and NTRK like family member 6) is a type I transmembrane protein that is a member of the SLITRK family.[1][2] This protein is characterized by two N-terminal leucine-rich repeat (LRR) domains and a C-terminal region with homology to Trk neurotrophin receptors.[2] [3] SLITRK6 is predominantly expressed in neural tissues and plays a role in regulating neurite outgrowth, which is essential for normal hearing and vision.[3][4] Notably, SLITRK6 has been identified as a promising therapeutic target in certain cancers, including urothelial carcinoma, due to its differential expression.[3][5]

Sirtratumab is a human monoclonal antibody of the IgG2-kappa isotype that specifically targets the SLITRK6 protein.[6] This antibody has been utilized in the development of antibody-drug conjugates (ADCs), such as **Sirtratumab** vedotin (ASG-15ME), for targeted cancer therapy.[5][7] Flow cytometry is a powerful technique for identifying and quantifying cell-surface expression of proteins like SLITRK6, making it an invaluable tool for research and clinical development involving **Sirtratumab**. This document provides a detailed protocol for the detection of SLITRK6 on the cell surface using **Sirtratumab** by flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data for **Sirtratumab** and its target, SLITRK6.



Table 1: Sirtratumab Specifications

Parameter	Value	Reference
Antibody Name	Sirtratumab	[6]
Alternative Names	AGS15C; Ha15-10ac12	[6]
Isotype	Human IgG2-kappa	
Target	SLITRK6 (SLIT and NTRK like family member 6)	[6]
Molecular Weight (Predicted)	145.5 kDa	
Purity	>95% by SDS-PAGE	[8]
Endotoxin Level	< 0.001 EU/µg	
EC50 (ELISA)	0.04938 μg/mL (Immobilized human SLITRK6 His at 2 μg/mL)	

Table 2: SLITRK6 Protein Information

Parameter	Description	Reference
Full Name	SLIT and NTRK like family member 6	[1]
Gene Symbol	SLITRK6	[1]
Protein Family	SLITRK family	[4]
Function	Regulator of neurite outgrowth	[3][4]
Chromosomal Location	13q31.1	[4]
Associated Diseases	Deafness and Myopia, Urothelial Carcinoma	[1][3]

Experimental Protocols



Flow Cytometry Protocol for SLITRK6 Detection

This protocol outlines the steps for staining cell surface SLITRK6 with **Sirtratumab** for analysis by flow cytometry.

Materials:

- Primary Antibody: Sirtratumab (anti-SLITRK6)
- Secondary Antibody: Alexa Fluor 488 conjugated Goat Anti-Human IgG, or other suitable fluorescently labeled secondary antibody.
- Isotype Control: Human IgG2 kappa
- Cell Line: SK-N-SH (neuroblastoma cell line known to express SLITRK6) or other cell line of interest.[6]
- · Buffers:
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1%
 Sodium Azide)
- Fixative (Optional): 1-4% Paraformaldehyde in PBS
- FACS tubes (5 mL polystyrene round-bottom tubes)
- Centrifuge
- Flow cytometer

Procedure:

 Cell Preparation: a. Culture cells to a sufficient density. b. Harvest cells using a nonenzymatic cell dissociation solution to maintain cell surface protein integrity. c. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the

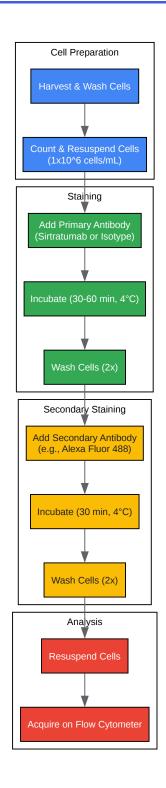


pellet. d. Count the cells and adjust the concentration to 1×10^6 cells/mL in cold Flow Cytometry Staining Buffer.

- Staining: a. Aliquot 100 μL of the cell suspension (1 x 10^5 cells) into each FACS tube. b. Add the primary antibody, **Sirtratumab**, at the desired concentration (titration is recommended, but a starting concentration of 1-5 μg/mL can be used). c. For the isotype control, add the Human IgG2 kappa antibody at the same concentration as **Sirtratumab**. d. For the unstained control, add an equivalent volume of Flow Cytometry Staining Buffer. e. Incubate the tubes for 30-60 minutes at 4°C, protected from light. f. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Secondary Antibody Staining (if using an unconjugated primary): a. Resuspend the cell pellet in 100 μL of cold Flow Cytometry Staining Buffer. b. Add the fluorescently labeled secondary antibody at the manufacturer's recommended dilution (e.g., 1:1000 for Goat Anti-Human IgG Alexa Fluor 488).[6] c. Incubate for 30 minutes at 4°C, protected from light. d. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 2f.
- Fixation (Optional): a. Resuspend the final cell pellet in 500 μL of 1% paraformaldehyde in PBS. b. Incubate for 20 minutes at room temperature. c. Centrifuge and resuspend in Flow Cytometry Staining Buffer.
- Data Acquisition: a. Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer. b. Acquire events on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. c. Use the unstained and isotype controls to set the appropriate gates and voltages.

Visualizations Experimental Workflow





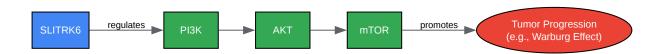
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Caption: Flow cytometry workflow for SLITRK6 detection.

SLITRK6 Signaling Pathway Context



While the direct downstream signaling of SLITRK6 is not fully elucidated, its expression is implicated in pathways relevant to cancer progression. For instance, in lung adenocarcinoma, SLITRK6 has been shown to promote progression by regulating the PI3K/AKT/mTOR signaling pathway.[3]



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Caption: SLITRK6 regulation of PI3K/AKT/mTOR pathway.

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